methyl (2R)-2-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate
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Overview
Description
Methyl (2R)-2-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a benzoyl group, and a propanoate ester, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative through a reaction between 2-bromopyridine and ethylamine under basic conditions.
Benzoylation: The pyridine derivative is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzoyl amide intermediate.
Esterification: The final step involves the esterification of the intermediate with methyl (2R)-2-aminopropanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the benzoyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced benzoyl derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, methyl (2R)-2-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic natural substrates. It is also useful in the design of inhibitors for specific enzymes.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of methyl (2R)-2-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the benzoyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]butanoate: Similar structure but with a butanoate ester.
Ethyl (2R)-2-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate: Similar structure but with an ethyl ester.
Methyl (2R)-2-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]acetate: Similar structure but with an acetate ester.
Uniqueness
Methyl (2R)-2-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. Its structure provides a balance between hydrophobic and hydrophilic regions, making it versatile for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl (2R)-2-[[4-(2-pyridin-2-ylethylamino)benzoyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13(18(23)24-2)21-17(22)14-6-8-16(9-7-14)20-12-10-15-5-3-4-11-19-15/h3-9,11,13,20H,10,12H2,1-2H3,(H,21,22)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTDWSNJYJXVHF-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NCCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)NCCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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